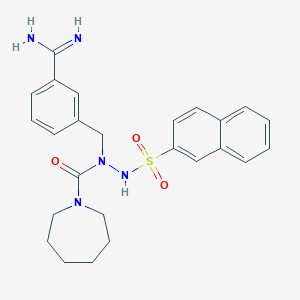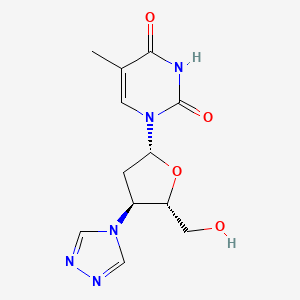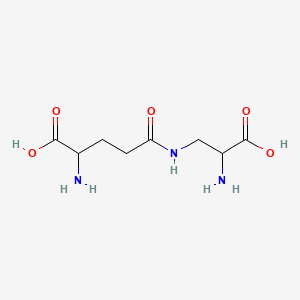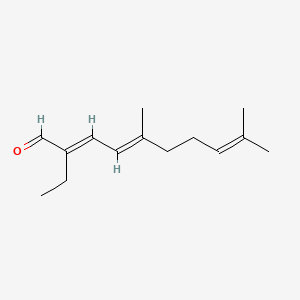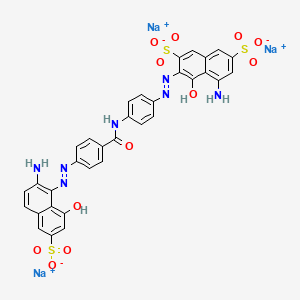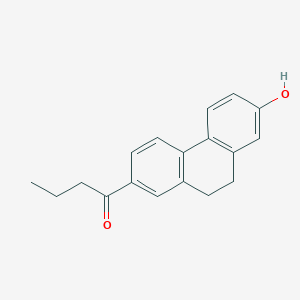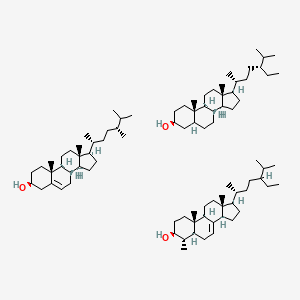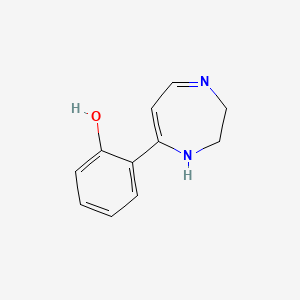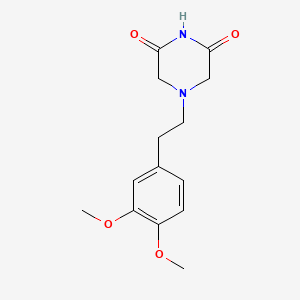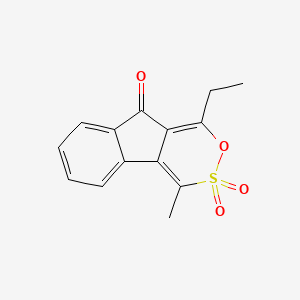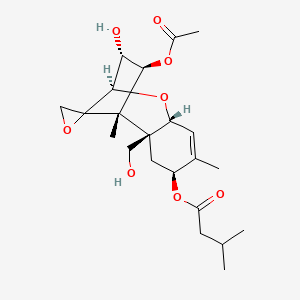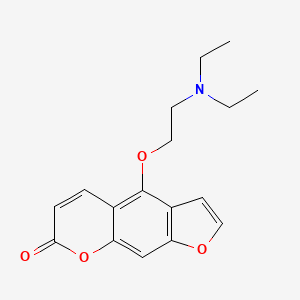
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core with a diethylaminoethoxy substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one typically involves the reaction of a furochromene derivative with diethylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a furochromene derivative with a hydroxyl group, while reduction may produce a dihydrofurochromene compound.
Applications De Recherche Scientifique
4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The furochromene core may also play a role in the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
- 4-(2,3-Dihydroxy-3-methylbutoxy)furo(3,2-g)chromen-7-one
- 7-Amino-4-methylcoumarin
- 2-(Diethylamino)ethanol
Comparison: Compared to similar compounds, 4-(2-(Diethylamino)ethoxy)-7H-furo(3,2-g)chromen-7-one is unique due to its specific substituent groups and the resulting chemical and biological properties. Its diethylaminoethoxy group distinguishes it from other furochromenes and coumarins, potentially offering different reactivity and applications.
Propriétés
Numéro CAS |
65799-69-1 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
4-[2-(diethylamino)ethoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H19NO4/c1-3-18(4-2)8-10-21-17-12-5-6-16(19)22-15(12)11-14-13(17)7-9-20-14/h5-7,9,11H,3-4,8,10H2,1-2H3 |
Clé InChI |
YQWYIAAGSFGJFL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


